molecular formula C8H10F3NO3 B1383523 2-Azaspiro[3.3]heptan-6-one trifluoroacetate CAS No. 1818847-38-9

2-Azaspiro[3.3]heptan-6-one trifluoroacetate

Cat. No.: B1383523
CAS No.: 1818847-38-9
M. Wt: 225.16 g/mol
InChI Key: VJFPYVXEDCMULJ-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-6-one trifluoroacetate is a chemical compound with the molecular formula C₈H₁₀F₃NO₃ and a molecular weight of 225.17 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. The trifluoroacetate group adds to its unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-6-one trifluoroacetate typically involves the reaction of 2-azaspiro[3.3]heptan-6-one with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature or slightly elevated .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. The purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-6-one trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted spiro compounds .

Scientific Research Applications

2-Azaspiro[3.3]heptan-6-one trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-6-one trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The spirocyclic structure may also contribute to its unique binding properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.3]heptan-6-one trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-azaspiro[3.3]heptan-6-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFPYVXEDCMULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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